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Overview
Description
iBET-BD1 is a selective inhibitor targeting the first bromodomain (BD1) of the bromodomain and extraterminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones . iBET-BD1 has shown promise in cancer and immunoinflammatory research due to its ability to modulate gene expression by selectively inhibiting BD1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
iBET-BD1 is derived from modifications of the pan-BET bromodomain inhibitor I-BET151 using a structure-activity relationship approach . The synthesis involves the following steps:
Starting Material: The synthesis begins with a core scaffold similar to I-BET151.
Functionalization: Specific functional groups are introduced to enhance selectivity for BD1 over BD2.
Optimization: The compound undergoes optimization to improve its binding affinity and selectivity for BD1.
Industrial Production Methods
Industrial production of iBET-BD1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of starting materials are reacted in controlled environments.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
iBET-BD1 primarily undergoes substitution reactions during its synthesis . The compound is designed to interact with specific amino acid residues in the BD1 domain of BET proteins.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis of iBET-BD1 include acetylated lysine mimetics and various organic solvents.
Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield and selectivity.
Major Products
The major product of the synthesis is iBET-BD1, which selectively inhibits the BD1 domain of BET proteins. By binding to BD1, iBET-BD1 prevents the interaction of BET proteins with acetylated histones, thereby modulating gene expression .
Scientific Research Applications
iBET-BD1 has a wide range of scientific research applications, including:
Cancer Research: iBET-BD1 has shown efficacy in inhibiting the growth of cancer cells by modulating gene expression.
Immunoinflammatory Diseases: The compound is effective in models of inflammatory and autoimmune diseases by selectively inhibiting BD1.
Epigenetic Studies: iBET-BD1 is used to study the role of BET proteins in gene regulation and epigenetic modifications.
Drug Development: The compound serves as a lead molecule for developing new therapeutics targeting BET proteins.
Mechanism of Action
iBET-BD1 exerts its effects by selectively binding to the BD1 domain of BET proteins. This binding prevents BET proteins from recognizing and binding to acetylated lysine residues on histones . As a result, iBET-BD1 modulates gene expression by disrupting the interaction between BET proteins and chromatin. The molecular targets of iBET-BD1 include BRD2, BRD3, BRD4, and BRDT, which are involved in various cellular processes such as transcriptional regulation and cell cycle progression .
Comparison with Similar Compounds
iBET-BD1 is unique in its selective inhibition of the BD1 domain of BET proteins. Similar compounds include:
I-BET151: A pan-BET inhibitor that targets both BD1 and BD2 domains.
iBET-BD2: A selective inhibitor targeting the BD2 domain of BET proteins.
JQ1: Another pan-BET inhibitor with broad activity against BET proteins.
Compared to these compounds, iBET-BD1 offers the advantage of selective inhibition, which reduces off-target effects and improves therapeutic efficacy in specific disease models .
Properties
IUPAC Name |
4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O3/c1-18-29(20(3)38-34-18)24-12-25-23(13-27(24)37-16-21-10-11-31-14-21)30-26(15-32-25)33-28(17-36-4)35(30)19(2)22-8-6-5-7-9-22/h5-9,12-13,15,19,21,31H,10-11,14,16-17H2,1-4H3/t19-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORLJXWXFABTPZ-CTNGQTDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)C(C)C5=CC=CC=C5)OCC6CCNC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)[C@H](C)C5=CC=CC=C5)OC[C@H]6CCNC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.